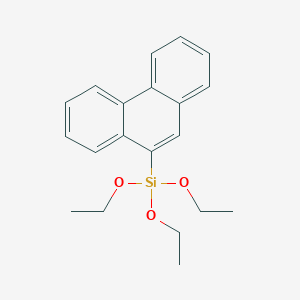
9-Phenanthrenyltriethoxysilane, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Several methods can be used to synthesize 9-Phenanthrenyltriethoxysilane, 95%. One method involves the reaction of phenanthrene with chlorides of triethoxy silane in the presence of anhydrous aluminum chloride. The resulting product is then purified through column chromatography. Another method involves the reaction of 9-hydroxyphenanthrene with triethoxy silane in the presence of a catalyst to produce 9-Phenanthrenyltriethoxysilane, 95%.Molecular Structure Analysis
The chemical structure of 9-Phenanthrenyltriethoxysilane, 95% comprises three ethoxy groups attached to a silicon atom, which is in turn bonded to a phenanthrene moiety. The molecular weight is 340.5 g/mol.Chemical Reactions Analysis
Additional ethanol may be formed by reaction with moisture and water. The hydrolysis product of this compound is ethanol .Physical And Chemical Properties Analysis
9-Phenanthrenyltriethoxysilane, 95% has a melting point of -16°C, a boiling point of 378°C, and a flash point of 135°C. Its density is 1.08 g/cm^3, and it is soluble in most organic solvents.Wissenschaftliche Forschungsanwendungen
Environmental Remediation
Phenanthrene and its derivatives, like 9-Phenanthrenyltriethoxysilane, can be involved in environmental remediation processes. For instance, the biodegradation of phenanthrene by endophytic fungi such as Phomopsis liquidambari has been studied for its potential to remove phenanthrene contaminants from the environment. This research suggests the application of such compounds in bioremediation strategies to mitigate pollution stress in plants and in vitro environments (Fu et al., 2018).
Chemical Sensing and Detection
Some phenanthrene derivatives have been used in the development of fluorescence probes for the detection of trace metals, such as palladium. A study on 9-bromophenanthrene (a compound related to 9-Phenanthrenyltriethoxysilane) showed its potential as a fluorescent probe for palladium detection, indicating that phenanthrene derivatives could be useful in the development of chemical sensors for environmental monitoring and analytical chemistry (Qin Jun et al., 2016).
Materials Science
Phenanthrene derivatives can also contribute to materials science, particularly in the synthesis of novel organic materials with specific electronic or photonic properties. The electrochemical polymerization of phenanthrene derivatives, for instance, has been explored for creating conductive polymers with applications in biosensors, supercapacitors, and other electrochemical systems. This suggests that compounds like 9-Phenanthrenyltriethoxysilane could be valuable in developing advanced materials with unique electrical properties (Genys et al., 2019).
Safety and Hazards
This compound may cause serious eye irritation. Additional ethanol may be formed by reaction with moisture and water. Overexposure to ethanol by skin absorption, inhalation, or ingestion may have a narcotic effect (headache, nausea, drowsiness). Ethanol is metabolized to acetaldehyde and acetic acid which in large quantities result in metabolic acidosis, CNS depression, and death due to respiratory arrest .
Wirkmechanismus
Biochemical Pathways
The key biochemical pathway involved in the action of PTES is the hydrolysis of its ethoxy groups in the presence of moisture, converting them to silanol (Si-OH) groups . This reaction is crucial for surface modification applications where PTES is used to introduce silanol groups onto various substrates .
Pharmacokinetics
. This property can influence its bioavailability and distribution in an environment.
Action Environment
The action of PTES is influenced by environmental factors such as the presence of moisture. Moisture can promote the hydrolysis of PTES, leading to the formation of silanol groups . These groups can further react with other silanes or metal oxides to form crosslinked networks . This property makes PTES valuable for applications like creating surface primers or coatings .
Eigenschaften
IUPAC Name |
triethoxy(phenanthren-9-yl)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O3Si/c1-4-21-24(22-5-2,23-6-3)20-15-16-11-7-8-12-17(16)18-13-9-10-14-19(18)20/h7-15H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJDBJYEDVQKGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C1=CC2=CC=CC=C2C3=CC=CC=C31)(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Octahydro-5,6-dimethyl-13,18[1',2'] -benzenobisbenzimidazo [1,2-b:2',1'-d]benzo[i][2.5]benzodiazocine potassium triflate](/img/structure/B6322420.png)




![(2S)-3-[t-Butoxycarbonyl(isopropyl)amino]-2-(4-chlorophenyl)propanoic acid](/img/structure/B6322459.png)

![[4-(4-t-Butoxy-piperidin-1-ylmethyl)-phenyl]-methanol, 95%](/img/structure/B6322476.png)
![[4-(2,6-Dimethyl-morpholin-4-ylmethyl)-phenyl]-methanol, 95%](/img/structure/B6322482.png)
![(4-{[Bis-(2-methoxy-ethyl)-amino]-methyl}-phenyl)-methanol, 95%](/img/structure/B6322487.png)
![[4-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-phenyl]-methanol, 95%](/img/structure/B6322493.png)
